molecular formula C27H24N4O4 B14111751 1-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

1-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14111751
M. Wt: 468.5 g/mol
InChI Key: VMUMTJZBIGEIOP-UHFFFAOYSA-N
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Description

1-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and a benzyloxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves multiple stepsCommon reagents used in these reactions include anhydrous aluminum chloride, dimethyl sulphoxide (DMSO), and various aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include anhydrous aluminum chloride for Friedel-Crafts acylation, DMSO for oxidation reactions, and sodium borohydride for reduction reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

1-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione: shares similarities with other quinazoline derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-2-16-30-26(32)20-12-6-8-14-22(20)31(27(30)33)17-24-28-25(29-35-24)21-13-7-9-15-23(21)34-18-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3

InChI Key

VMUMTJZBIGEIOP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

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